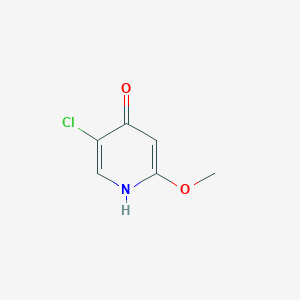
N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and odor.
Synthesis Analysis
Synthesis analysis would involve a detailed examination of the methods used to synthesize the compound. This could include the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
Molecular structure analysis would involve examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its stability under different conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, and spectral properties.Applications De Recherche Scientifique
Metabolism and Environmental Fate
Initial Metabolism of Acetochlor - Research on acetochlor, a related chloroacetamide herbicide, indicates its initial metabolism in plants involves conversion to thioether conjugates, suggesting that similar compounds might undergo comparable pathways, potentially affecting selective phytotoxicity and environmental persistence (Breaux, 1987).
Comparative Metabolism in Human and Rat Liver Microsomes - Studies comparing the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes could offer insights into the metabolic fate and potential toxicological risks of structurally related compounds. This research outlines the complex metabolic activation pathways leading to DNA-reactive products, highlighting the importance of understanding the metabolic transformations of acetamide derivatives (Coleman et al., 2000).
Synthesis and Antimicrobial Activities
- Synthesis of Thiazoles and Their Fused Derivatives - Research on the synthesis of thiazoles from acetamide derivatives reveals potential antimicrobial applications. The study showcases how modifications to the acetamide structure can lead to compounds with significant antimicrobial properties, suggesting a pathway for the development of new antimicrobials (Wardkhan et al., 2008).
Pharmacological Evaluation and Drug Development
- Protein Tyrosine Phosphatase 1B Inhibitors - The synthesis of acetamide derivatives for evaluation as protein tyrosine phosphatase 1B (PTP1B) inhibitors demonstrates the role of such compounds in developing treatments for conditions like diabetes. This research illustrates how structural modifications of acetamide compounds can yield significant pharmacological activities, potentially leading to new therapeutic agents (Saxena et al., 2009).
Antioxidant Properties
- Antioxidant Activity of Indolyl Acetamide Derivatives - A study synthesizing indolyl acetamide derivatives to evaluate their antioxidant activity provides an example of the therapeutic potential of acetamide modifications. Such research underscores the importance of acetamide derivatives in developing antioxidant agents, which could have implications for treating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
Safety And Hazards
Safety and hazard analysis would involve studying any risks associated with the compound. This could include its toxicity, flammability, and environmental impact.
Orientations Futures
Future directions could involve speculation on potential applications for the compound, areas where further research is needed, and possible modifications that could be made to its structure to enhance its properties.
Please note that this is a general guide and the specifics could vary depending on the particular compound and the context in which it is being studied. For detailed information on “N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide”, I would recommend consulting scientific literature or a chemistry professional.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-23-17-11-7-5-9-15(17)20-19(22)13-24-18-12-21(2)16-10-6-4-8-14(16)18/h4-12H,3,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXZAEYYYDZKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-(3-oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2823226.png)
![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2823228.png)
![4,4,4-Trifluoro-1-[3-(triazol-2-yl)azetidin-1-yl]butan-1-one](/img/structure/B2823231.png)
![2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2823232.png)



![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2823242.png)



![8-bromo-3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2823248.png)
